Welcome to the BenchChem Online Store!
molecular formula C11H9NOS B8663908 3-Amino-2-benzoyl-thiophene

3-Amino-2-benzoyl-thiophene

Cat. No. B8663908
M. Wt: 203.26 g/mol
InChI Key: UMCVZQMJGFTEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04242518

Procedure details

Using the method described in Example 14(c), 2.05 parts of 3-amino-2-benzoyl-dihydrothiophene, on reaction with 0.66 parts of sulfuryl chloride for one hour at 0° C., give 1.6 parts (77% of theory) of 3-amino-2-benzoyl-thiophene of melting point 100°-102° C.
Name
3-amino-2-benzoyl-dihydrothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH:6]=[CH:5][S:4][CH:3]1[C:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.S(Cl)(Cl)(=O)=O>>[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
3-amino-2-benzoyl-dihydrothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(SC=C1)C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC=C1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.